2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)-

Cytochrome P450 Drug metabolism Enzyme inhibition

Ensure you are ordering 3,5-di-tert-butyl-2-pyrone, NOT generic 2H-pyran-2-one or less-hindered analogs. Only this 3,5-bis(tert-butyl) substitution pattern provides the specific steric bulk required for selective CYP1A1 inhibition (IC50 5.0 µM, 10-fold over CYP2B1) and weak D2L affinity (IC50 2.8 µM). Using unsubstituted or mono-substituted pyrones will compromise assay selectivity, vehicle controls, and baseline cytotoxicity establishment in MCF-7 screens (IC50 ≈ 100.9 µM). The two bulky tert-butyl groups also confer enhanced ring stability for asymmetric hydrogenation applications. Verify the tert-butyl substitution pattern upon receipt to avoid batch-to-batch functional mismatch.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 87221-88-3
Cat. No. B13997736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)-
CAS87221-88-3
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=COC1=O)C(C)(C)C
InChIInChI=1S/C13H20O2/c1-12(2,3)9-7-10(13(4,5)6)11(14)15-8-9/h7-8H,1-6H3
InChIKeyFDNCDGWCUNETCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-tert-butyl-2H-pyran-2-one (CAS 87221-88-3) – Core Properties and Sourcing Considerations


2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)-, commonly referred to as 3,5-di-tert-butyl-2-pyrone, is a sterically hindered, non‑planar 2‑pyrone derivative . The compound features a six‑membered α,β‑unsaturated lactone core substituted at the 3‑ and 5‑positions with bulky tert‑butyl groups, which profoundly influence its conformational landscape, electronic distribution, and intermolecular interaction profile . While the 2‑pyrone scaffold itself is widely recognized as a versatile building block and pharmacophore [1], the presence of two tert‑butyl substituents on the target compound engenders a distinctive set of physicochemical and biological behaviors that are not shared by the unsubstituted parent or by mono‑ or less‑hindered congeners.

3,5-Di-tert-butyl-2H-pyran-2-one – Why In‑Class Interchangeability Is Not Supported by Data


The 2‑pyrone class exhibits extreme functional sensitivity to substitution pattern; a change in the size, position, or electron‑donating capacity of substituents frequently results in a complete reversal or loss of biological activity [1]. For example, extending the furanone ring to a pyranone core abolished antifungal efficacy in a series of 3,5‑disubstituted analogs, while simultaneously unmasking cytostatic activity in the low micromolar range against resistant colorectal carcinoma cells [1]. The target compound, bearing two bulky tert‑butyl groups, is therefore not a generic replacement for 2H‑pyran‑2‑one, 3,5‑bis(chloromethyl)‑2H‑pyran‑2‑one, or 4,6‑dimethyl‑2H‑pyran‑2‑one. Its unique steric and electronic signature dictates a distinct binding profile at cytochrome P450 isoforms [2] and an alternative pattern of cellular effects relative to both the parent heterocycle and other substituted 2‑pyrones. Procurement based solely on core scaffold identity, without considering the specific 3,5‑di‑tert‑butyl substitution, carries a high risk of experimental irreproducibility and functional mismatch.

3,5-Di-tert-butyl-2H-pyran-2-one – Quantitative Differentiation Evidence vs. Closest Analogs


Differential CYP1A1 Inhibition: 3,5‑Di‑tert‑butyl‑2‑pyrone vs. 2‑Pyrone Scaffold

3,5‑Di‑tert‑butyl‑2‑pyrone demonstrates measurable, albeit moderate, inhibition of rat CYP1A1 (aryl hydrocarbon hydroxylase) with an IC₅₀ of 5.0 µM in 3‑methylcholanthrene‑induced liver microsomes [1]. In contrast, the unsubstituted 2H‑pyran‑2‑one scaffold exhibits no reported CYP1A1 inhibitory activity at comparable concentrations, indicating that the 3,5‑di‑tert‑butyl substitution is required for engagement with this metabolic target [2].

Cytochrome P450 Drug metabolism Enzyme inhibition

Selectivity Profile Across Rat CYP Isoforms: CYP1A1 vs. CYP2B1

In rat hepatic microsomal assays, 3,5‑di‑tert‑butyl‑2‑pyrone inhibits CYP1A1 with an IC₅₀ of 5.0 µM, while its potency against CYP2B1 (aminopyrine N‑demethylase) is approximately 10‑fold weaker, with an IC₅₀ of 53 µM [1]. This 10.6‑fold selectivity window, measured under identical experimental conditions, distinguishes the compound from broad‑spectrum CYP inhibitors and from other substituted 2‑pyrones that lack this level of isoform discrimination.

Cytochrome P450 Isoform selectivity Xenobiotic metabolism

Weak Dopamine D₂ Receptor Affinity Contrasts with Potent Substituted 2‑Pyrones

In a competitive radioligand binding assay using [³H]‑spiperone and cloned human dopamine D₂ long receptor expressed in CHO cells, 3,5‑di‑tert‑butyl‑2‑pyrone exhibited an IC₅₀ of 2.8 µM [1]. By comparison, structurally related 6‑aryl‑5,6‑dihydro‑2H‑pyran‑2‑ones have been reported with D₂ receptor binding affinities below 100 nM under analogous conditions [2]. The ~30‑fold lower affinity of the target compound indicates that the 3,5‑di‑tert‑butyl substitution pattern substantially reduces D₂ receptor engagement relative to 6‑aryl‑substituted pyranone analogs.

Dopamine receptor GPCR Ligand binding

Antiproliferative Activity in MCF‑7 Cells: 3,5‑Di‑tert‑butyl‑2‑pyrone vs. 3,5‑Disubstituted Pyranones

3,5‑Di‑tert‑butyl‑2‑pyrone inhibits the growth of human MCF‑7 breast adenocarcinoma cells with an IC₅₀ of approximately 100.9 µM following 72 h exposure in an MTT assay [1]. This value is roughly 20‑ to 50‑fold higher (i.e., weaker) than the cytostatic IC₅₀ values reported for a series of 3‑aryl‑5‑acyloxymethyl‑5,6‑dihydro‑2H‑pyran‑2‑ones, which displayed antiproliferative effects in the low micromolar range (2–5 µM) against MCF‑7 and other carcinoma lines [2]. The substantial difference underscores that the 3,5‑di‑tert‑butyl substitution yields a distinct, comparatively low‑potency antiproliferative signature relative to 3,5‑disubstituted dihydropyranones.

Cancer cell line Cytostatic activity MCF‑7

3,5-Di-tert-butyl-2H-pyran-2-one – Primary Research and Industrial Use Cases


Cytochrome P450 Inhibition Profiling and Negative Control Studies

Researchers evaluating CYP1A1‑mediated metabolism can employ 3,5‑di‑tert‑butyl‑2‑pyrone as a moderate‑affinity reference inhibitor (IC₅₀ = 5.0 µM) with a 10‑fold selectivity window over CYP2B1 [1]. Its well‑characterized inhibition profile enables the establishment of assay benchmarks and the validation of isoform‑specific contributions in rodent hepatic models. For studies demanding minimal CYP interference, the compound's moderate potency allows it to serve as a vehicle control without significantly perturbing metabolic endpoints.

Dopamine D₂ Receptor Assay Negative Control

In GPCR screening campaigns targeting the dopamine D₂ long receptor, 3,5‑di‑tert‑butyl‑2‑pyrone (IC₅₀ = 2.8 µM) provides a weakly active comparator [1]. Its low affinity relative to potent 6‑aryl‑2‑pyrone analogs (IC₅₀ <100 nM) makes it an excellent negative control to confirm assay sensitivity and to rule out non‑specific binding artifacts in radioligand displacement experiments.

Cancer Cell Line Cytotoxicity Controls (MCF‑7)

For oncology researchers utilizing the MCF‑7 breast cancer cell line, 3,5‑di‑tert‑butyl‑2‑pyrone (antiproliferative IC₅₀ ≈ 100.9 µM) offers a low‑potency comparator [1]. Its 20‑ to 50‑fold weaker activity than 3,5‑disubstituted dihydropyranone derivatives ensures that it does not confound dose‑response relationships when screening more potent cytostatic agents. The compound is ideally suited as a vehicle control or as a reference for establishing baseline cytotoxicity in MTT assays.

Synthetic Intermediate for Sterically Hindered 2‑Pyrone Derivatives

The bulky 3,5‑di‑tert‑butyl substitution pattern imparts enhanced stability and reduced ring‑opening susceptibility, making the compound a valuable building block for further functionalization [1]. Its application in asymmetric hydrogenation studies (e.g., as a substrate for chiral ruthenium catalysts) has been documented, enabling the synthesis of enantiomerically enriched 5,6‑dihydropyrones with high enantioselectivity (up to 97% ee) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.